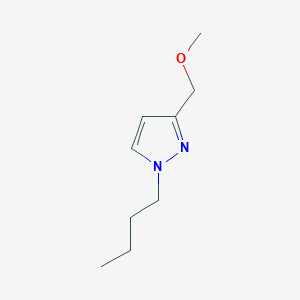

![molecular formula C26H23N3O5 B2554072 [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate CAS No. 326883-06-1](/img/structure/B2554072.png)

[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that may potentially be synthesized using dimethyl carbonate (DMC) as a reagent. DMC is known for its versatility and environmental sustainability, often used in the methylation and methoxycarbonylation of various substrates, including phenolic and aniline compounds .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the general use of DMC in synthetic organic chemistry is well-documented. DMC can act as a methylating agent for anilines in the presence of NaY faujasite, a type of zeolite catalyst, leading to the selective formation of N-methylanilines . This suggests that a similar approach could be employed for the synthesis of the nitrogen-containing moiety in the target compound. Additionally, the methylation of benzyl-type alcohols with DMC has been achieved using faujasites as catalysts, which could be relevant for the methoxyphenyl component of the compound .

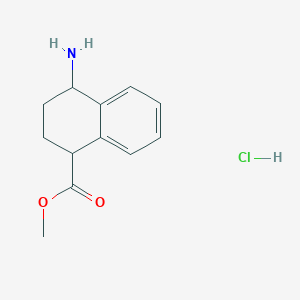

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit characteristics such as a conjugated system due to the presence of the phenyl groups and the pyrazol ring. The electron-withdrawing effect of the carbonate group could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with catalysts during synthesis.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The phenyl rings could undergo electrophilic substitution reactions, while the pyrazol moiety could participate in nucleophilic addition reactions due to the presence of the imine group. The methoxy group could be involved in demethylation or etherification reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical properties such as melting point, boiling point, and solubility would be determined by the molecular structure, with the aromatic rings likely contributing to higher thermal stability and lower solubility in polar solvents. The chemical properties would include reactivity towards acids, bases, and oxidizing agents, with the potential for the molecule to act as a ligand in coordination chemistry due to the nitrogen atoms in the pyrazol ring.

Applications De Recherche Scientifique

Transformation and Degradation Studies

- Fenuron Degradation : A study explored the transformation of fenuron by hydroxyl radicals and carbonate radicals, indicating the role of carbonate radicals in degrading pollutants, which could hint at applications in environmental chemistry and pollutant remediation (Mazellier et al., 2007).

Methylation and Chemical Synthesis

- Selective Synthesis with DMC : Research has shown DMC's utility in the selective synthesis of methyl ethers, demonstrating its potential in organic synthesis and the development of environmentally friendly methylation methods (Selva et al., 2008).

- Versatile Reagent for Valorization : DMC has been highlighted as a versatile reagent for the valorization of renewables, indicating the importance of carbonate compounds in green chemistry applications (Fiorani et al., 2018).

Catalysis and Reaction Mechanisms

- Catalysis in Dimethyl Carbonate Production : Studies on the catalysis of reactions involving DMC showcase the compound's role in producing environmentally benign building blocks for the chemical industry, suggesting potential pathways for synthesizing complex carbonates (Ono, 1997).

Novel Compound Synthesis

- Tyrosinase Inhibitors : Research into the synthesis of biphenyl ester derivatives as tyrosinase inhibitors indicates the ongoing investigation into novel compounds for pharmaceutical applications, which could be relevant to exploring new derivatives of complex carbonates (Kwong et al., 2017).

Mécanisme D'action

Target of Action

The primary target of [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate is the enzyme Ampicillin-CTX-M-15 . This enzyme is involved in the resistance of certain bacteria to antibiotics .

Mode of Action

This compound interacts with its target, Ampicillin-CTX-M-15, through binding interactions . The compound shows good binding interaction with the targeted amino acids of the enzyme .

Biochemical Pathways

Its interaction with ampicillin-ctx-m-15 suggests it may influence antibiotic resistance pathways .

Result of Action

Its interaction with Ampicillin-CTX-M-15 suggests it may have a role in modulating antibiotic resistance .

Propriétés

IUPAC Name |

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-18-24(25(30)29(28(18)2)20-10-6-4-7-11-20)27-17-19-14-15-22(23(16-19)32-3)34-26(31)33-21-12-8-5-9-13-21/h4-17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGACDSBYXCOCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)OC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

![7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2553992.png)

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)